molecular formula C8H12N2O B1195785 2-Tert-butylpyrimidin-5-ol CAS No. 85929-96-0

2-Tert-butylpyrimidin-5-ol

Cat. No. B1195785
Key on ui cas rn: 85929-96-0
M. Wt: 152.19 g/mol
InChI Key: JARZKOYAUVCWCZ-UHFFFAOYSA-N
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Patent
US04729987

Procedure details

To a mixture of 98 grams of 2-(1,1-dimethylethyl)-5-pyrimidinol, 130 grams of finely powdered potassium carbonate and 800 ml of acetonitrile was added 121 grams of O,O-diethyl phosphorochloridothioate. The temperature of the reaction mixture rose to 55° C. Stirring was continued until no more starting O,O-diethyl phosphorochloridothioate could be detected by gas-liquid chromatography. The reaction appeared to be complete in about 1 hour. The salts present were then removed by filtration, the filtrate concentrated in a rotary evaporator, the residue taken up in ether, the ether solution washed twice with 2 percent aqueous sodium hydroxide, and once with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The ether was then removed under vacuum leaving a pale yellow colored oil with a refractive index at 25° of 1.4913. On elemental analysis the product was found to contain by weight 47.38% carbon; 6.67% hydrogen and 9.19% nitrogen. Theoretical analysis is 47.35% carbon; 6.96% hydrogen and 9.21% nitrogen.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[N:10]=[CH:9][C:8]([OH:11])=[CH:7][N:6]=1)([CH3:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+].[P:18](=[S:26])(Cl)([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21].[H][H]>C(#N)C>[P:18](=[S:26])([O:11][C:8]1[CH:7]=[N:6][C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[N:10][CH:9]=1)([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
CC(C)(C)C1=NC=C(C=N1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
121 g
Type
reactant
Smiles
P(OCC)(OCC)(Cl)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)(Cl)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 55° C
CUSTOM
Type
CUSTOM
Details
The salts present were then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in a rotary evaporator
WASH
Type
WASH
Details
the ether solution washed twice with 2 percent aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated sodium chloride solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a pale yellow colored oil with a refractive index at 25° of 1.4913

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
P(OCC)(OCC)(OC=1C=NC(=NC1)C(C)(C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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